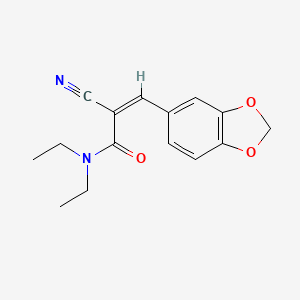

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2Z)-3-(2H-1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MDMAI or MDAI-CN, and it belongs to the class of synthetic cathinones.

Applications De Recherche Scientifique

1. Catalysis and Asymmetric Hydrogenation

The structurally related benzamide derivatives like 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene (DioxyBenzP*) have been utilized in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, including enamides. This process is significant in the preparation of chiral pharmaceutical ingredients, showcasing the importance of such compounds in facilitating selective chemical transformations and contributing to medicinal chemistry. The ligands involved are resistant to oxidation and enable high catalytic activity and enantioselectivities (Imamoto et al., 2012).

2. Targeted Drug Delivery and Cytotoxicity Against Melanoma

Benzamide derivatives have shown potential in targeted drug delivery, particularly for melanoma treatment. Alkylating benzamides conjugated with cytostatics have demonstrated enhanced toxicity against melanoma cells compared to parent compounds, supporting the concept of benzamide-mediated in vivo delivery of cytostatics in melanoma cells, thus improving the efficacy of treatment (Wolf et al., 2004).

3. Colorimetric Sensing of Fluoride Anions

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and employed in the colorimetric sensing of fluoride anions. Certain benzamide derivatives exhibit a drastic color transition in response to fluoride anion, indicating their potential as effective sensors in various applications, such as environmental monitoring and diagnostics (Younes et al., 2020).

4. Fluorescence and Photophysical Studies

Benzamide derivatives have been synthesized and their photophysical properties studied, indicating their potential in fluorescence applications. Their thermal stability and excited state intra-molecular proton transfer pathway, characterized by single absorption and dual emission characteristics, underscore their suitability for various applications in material sciences and sensor technology (Padalkar et al., 2011).

Propriétés

IUPAC Name |

(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N,N-diethylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-17(4-2)15(18)12(9-16)7-11-5-6-13-14(8-11)20-10-19-13/h5-8H,3-4,10H2,1-2H3/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNJGAPHLDDHTG-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2651878.png)

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(3-Chlorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2651886.png)